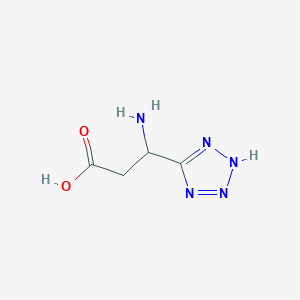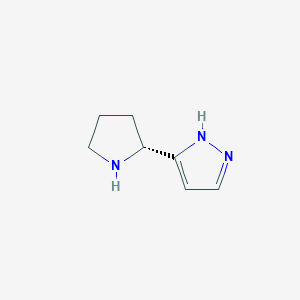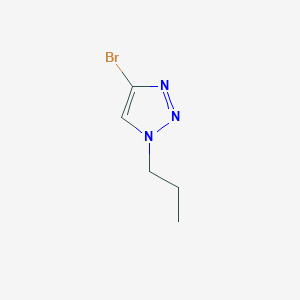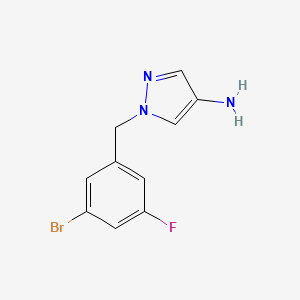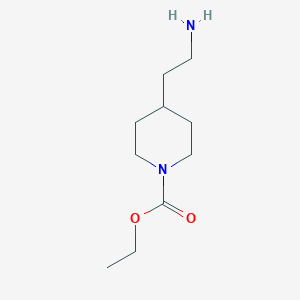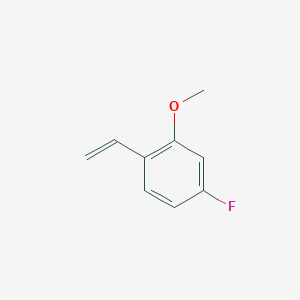
1-Ethenyl-4-fluoro-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-fluoro-2-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The product is then purified through distillation or recrystallization to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-4-fluoro-2-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form the corresponding alcohols.
Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation, to form alcohols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-fluoro-2-methoxybenzene involves its interaction with various molecular targets. The methoxy group and fluorine atom influence the compound’s reactivity and interaction with enzymes and receptors. The vinyl group allows for further functionalization, making it a versatile intermediate in synthetic pathways.
Comparación Con Compuestos Similares
1-Ethenyl-4-methoxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-Ethenyl-4-fluorobenzene: Lacks the methoxy group, affecting its electron-donating ability.
4-Fluoro-2-methoxybenzaldehyde: Precursor in the synthesis of 1-ethenyl-4-fluoro-2-methoxybenzene.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties make it a valuable compound for further exploration and application.
Propiedades
Fórmula molecular |
C9H9FO |
|---|---|
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
1-ethenyl-4-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C9H9FO/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6H,1H2,2H3 |
Clave InChI |
QQZZSKODDPUPLH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


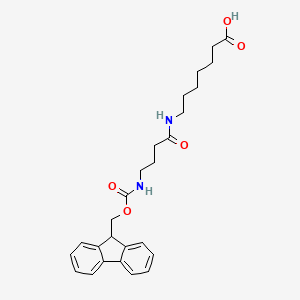
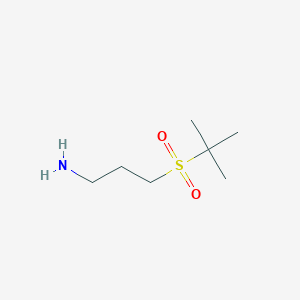

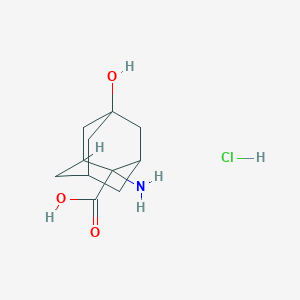
![[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B13552769.png)
![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
